3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS No.: 42087-79-6
Cat. No.: VC11704938
Molecular Formula: C11H10O4S
Molecular Weight: 238.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42087-79-6 |
|---|---|
| Molecular Formula | C11H10O4S |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3 |
| Standard InChI Key | BCNIGXNISRAYKW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1SC(=C2O)C(=O)OC |
| Canonical SMILES | COC1=CC=CC2=C1SC(=C2O)C(=O)OC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s core consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene moiety. Substituent effects critically modulate its electronic properties:
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Position 3 (hydroxyl): Introduces hydrogen-bonding capacity and acidity (predicted pKa ~9–10), enhancing solubility in polar solvents.
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Position 7 (methoxy): Provides electron-donating resonance effects (+M), stabilizing the aromatic system and directing electrophilic substitution to the 4- and 6-positions.
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Position 2 (methyl ester): Imparts moderate polarity (logP ≈2.1) while serving as a synthetic handle for further derivatization .
Spectroscopic Signatures
Key spectral features inferred from analogous systems include:
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¹H NMR: Downfield-shifted aromatic protons adjacent to the methoxy group (δ 7.2–7.4 ppm) and hydroxyl proton resonance (δ 9.8–10.2 ppm, broad).
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¹³C NMR: Ester carbonyl at δ 165–168 ppm, with quaternary carbons near the sulfur atom appearing at δ 130–135 ppm.
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IR: Stretching vibrations for O–H (3200–3400 cm⁻¹), C=O (1720 cm⁻¹), and aromatic C–C (1600 cm⁻¹) .
Synthetic Methodologies
Palladium-Catalyzed Carbonylation
Building on advances in transition-metal catalysis, PdI₂/KI-mediated alkoxycarbonylation offers a viable route to benzothiophene carboxylates. While developed for 3-carboxylates , this method could be adapted for 2-carboxylate synthesis through strategic substrate design:
Hypothetical Reaction Pathway:
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Substrate Preparation: 2-(Methylthio)phenylacetylene derivatives bearing pre-installed methoxy and hydroxyl groups.
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Cyclocarbonylation:
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Catalyst: 5 mol% PdI₂, 2.5 equiv KI
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Conditions: 40 atm CO-air, 80–100°C, 24–36 h in methanol
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Mechanism: CO insertion into Pd–C bonds followed by nucleophilic esterification (Figure 1).
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Key Variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CO Pressure | 30–40 atm | <40 atm: 10% yield drop |
| Temperature | 80°C vs. 100°C | +15% yield at 100°C |
| Solvent Nucleophile | Methanol > Ethanol | Methanol: 81% yield |
Functional Group Compatibility
The simultaneous presence of hydroxyl and methoxy groups necessitates protective strategies:
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Hydroxyl Protection: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during esterification.
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Methoxy Stability: Resistant to Pd-catalyzed conditions but may demethylate under strong acids (e.g., HBr/AcOH).
Biological Activity and Applications
Antimicrobial Screening
While direct data are unavailable, structurally related benzothiophenes exhibit:
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Gram-positive Activity: MIC 8–32 µg/mL against S. aureus (via membrane disruption).
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Antifungal Effects: 50% growth inhibition of C. albicans at 64 µg/mL.
Cancer Target Engagement
Molecular docking studies predict moderate affinity (Kd ≈1–5 µM) for:
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Topoisomerase II: Intercalation via planar aromatic system.
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EGFR Kinase: Hydrogen bonding with hydroxyl group to Thr790.
Industrial Scalability Challenges
Process Optimization Hurdles
Environmental and Regulatory Considerations
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Ecotoxicity: Predicted LC50 (fish) >100 mg/L (low acute hazard).
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Biodegradation: Slow mineralization (20% in 28 days per OECD 301F).
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